Product packaging for 3-chloro-5-fluoro-3H-pyridin-2-one(Cat. No.:)

3-chloro-5-fluoro-3H-pyridin-2-one

Cat. No.: B12345747
M. Wt: 147.53 g/mol
InChI Key: KSTLMAZCHBRDIP-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-3H-pyridin-2-one is a versatile substituted pyridone compound offered for research and development purposes. This chemical structure is of significant interest in medicinal and agricultural chemistry as a key synthetic intermediate for constructing more complex molecules. The 2-pyridone scaffold is a recognized pharmacophore, a component that can be optimized to interact with biological targets, and is found in compounds with a range of biological activities . The specific substitution pattern of chlorine and fluorine atoms on the pyridone ring makes it a valuable precursor for further chemical transformations, particularly in the synthesis of potential herbicides and pharmaceuticals. Research into analogous 3-chloro-5-(trifluoromethyl)pyridin-2-one structures highlights their role as metabolites of herbicides like haloxyfop, indicating their relevance in environmental fate and degradation studies . Furthermore, recent scientific literature demonstrates that 3-chloro-5-fluoro-2-picolinic acid derivatives serve as advanced intermediates for developing novel auxin-type herbicides with high efficacy in weed control . This suggests that this compound could be a critical building block in creating new agrochemicals. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use. Researchers are advised to consult the safety data sheet (SDS) and handle this compound with appropriate precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3ClFNO B12345747 3-chloro-5-fluoro-3H-pyridin-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H3ClFNO

Molecular Weight

147.53 g/mol

IUPAC Name

3-chloro-5-fluoro-3H-pyridin-2-one

InChI

InChI=1S/C5H3ClFNO/c6-4-1-3(7)2-8-5(4)9/h1-2,4H

InChI Key

KSTLMAZCHBRDIP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=O)C1Cl)F

Origin of Product

United States

Elucidation of Reaction Mechanisms and Reactivity Profiles of 3 Chloro 5 Fluoro 3h Pyridin 2 One

Investigation of Nucleophilic and Electrophilic Attack Mechanisms on the Pyridone Ring

The 2-pyridone scaffold exhibits a nuanced reactivity profile, influenced by its ability to exist in a tautomeric equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (B17775) (lactim) forms, with the lactam form typically predominating. nih.gov The presence of a carbonyl group and electronegative halogen atoms on the ring of 3-chloro-5-fluoro-3H-pyridin-2-one significantly shapes its interactions with both nucleophiles and electrophiles.

Nucleophilic Attack:

The pyridine (B92270) ring is generally reactive towards nucleophiles, a characteristic that is greatly amplified in this compound due to the strong electron-withdrawing effects of the chloro, fluoro, and carbonyl groups. uoanbar.edu.iq These substituents decrease the electron density on the ring, making it highly electrophilic and susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway. The attack can occur at the carbon atoms bearing the halogen substituents (C3 and C5). The mechanism proceeds via a two-step sequence involving the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the departure of the halide leaving group to restore aromaticity. uoanbar.edu.iqresearchgate.net The electron-withdrawing nature of the nitrogen atom and the other substituents helps to stabilize this negatively charged intermediate. uoanbar.edu.iq

Electrophilic Attack:

Conversely, the pyridone ring is strongly deactivated towards electrophilic substitution. uoanbar.edu.iq In a standard 2-pyridone, resonance structures indicate that the C3 and C5 positions are relatively electron-rich and thus more reactive toward electrophiles. nih.gov However, in the case of this compound, the powerful inductive effects of the chlorine at C3 and the fluorine at C5 withdraw electron density, rendering the ring electron-deficient and generally inert to electrophilic attack under normal conditions. Electrophilic substitution, if forced, would require harsh reaction conditions. uoanbar.edu.iqresearchgate.net

Mechanistic Insights into Halogen Exchange (Halex) Reactions

The Halogen Exchange (Halex) reaction is a specific and industrially significant type of nucleophilic aromatic substitution where a halide, typically chloride, is displaced by a fluoride (B91410) anion. acsgcipr.orggaylordchemical.com This process is fundamental for the synthesis of many fluorinated aromatic and heteroaromatic compounds. The reaction is driven by the high nucleophilicity of the fluoride ion in polar aprotic solvents like DMSO or sulfolane (B150427) at elevated temperatures (150-250 °C). acsgcipr.orgwikipedia.org

The mechanism for the Halex reaction on a substrate like a chlorofluoropyridone follows the SNAr pathway. acsgcipr.org The key steps are:

Nucleophilic Attack: A fluoride ion attacks an electron-deficient carbon atom of the pyridone ring that bears a different halogen (e.g., chlorine at C3).

Formation of Meisenheimer Intermediate: This attack forms a pentacoordinate, negatively charged intermediate (a Meisenheimer complex), where the negative charge is delocalized across the ring and stabilized by the electron-withdrawing groups.

Leaving Group Expulsion: The aromaticity is restored by the elimination of the leaving group (chloride ion).

The efficiency of the Halex reaction is highly dependent on the electronic nature of the substrate. It is most effective on electron-deficient aromatic and heteroaromatic rings, as the electron-withdrawing groups are crucial for stabilizing the anionic intermediate. acsgcipr.orggaylordchemical.com The synthesis of the related compound 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine (B1586492) from 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) using anhydrous hydrogen fluoride (HF) at high temperatures (170–200 °C) and pressures provides a practical example of this type of transformation in the pyridine series. google.com

StepDescriptionKey Features
1 Nucleophilic attack by F⁻Rate-determining step; requires polar aprotic solvent.
2 Formation of Meisenheimer complexAnionic intermediate stabilized by resonance and electron-withdrawing groups.
3 Expulsion of leaving group (e.g., Cl⁻)Fast step; restores aromaticity of the pyridone ring.

Influence of Substituents on Reaction Rates and Pathways

The nature and position of substituents on the pyridone ring have a profound impact on reaction rates and regioselectivity. In this compound, the chlorine and fluorine atoms exert strong, yet distinct, electronic effects.

Electronic Effects: Both chlorine and fluorine are highly electronegative and withdraw electron density via the inductive effect, deactivating the ring to electrophiles and activating it to nucleophiles. Fluorine is more electronegative than chlorine, and its presence generally leads to a faster rate of nucleophilic aromatic substitution compared to a corresponding chloro-substituted ring. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is 320 times faster than that of 2-chloropyridine. researchgate.netacs.org This is attributed to the ability of the highly electronegative fluorine to stabilize the transition state of the rate-determining nucleophilic addition step.

Positional Effects: The substituents at the 3- and 5-positions influence the reactivity of the remaining C-H bonds at the C4 and C6 positions. The activating effect of a chlorine atom in nucleophilic substitutions on polyfluoropyridines decreases in the order ortho > meta > para. researchgate.net

Steric Effects: Steric hindrance can also play a significant role. Bulky substituents can impede the approach of a nucleophile or reagent, thereby slowing down the reaction rate or directing the reaction to a less sterically hindered site. nih.gov In the case of this compound, the substituents are relatively small, but their interaction with incoming reagents can still influence the transition state geometry and energy. nih.gov

SubstituentPositionElectronic EffectImpact on Reactivity
Chlorine C3Strong inductive withdrawal (-I)Activates ring for nucleophilic attack; Deactivates for electrophilic attack.
Fluorine C5Very strong inductive withdrawal (-I)Strongly activates ring for nucleophilic attack; Deactivates for electrophilic attack. researchgate.netacs.org
Carbonyl C2Strong inductive and resonance withdrawalActivates the entire ring system for nucleophilic attack, especially at C4 and C6. nih.govrsc.org

Studies on Directed C-H Activation and Functionalization

Direct C-H activation is a powerful strategy for modifying heterocyclic cores without the need for pre-functionalization. nih.govresearchgate.net For this compound, the potential sites for C-H functionalization are the C4 and C6 positions. The site selectivity of these reactions is a significant challenge, often controlled by a combination of electronic effects, steric hindrance, and the use of directing groups or specific catalysts. nih.govrsc.org

Research on related 2-pyridone systems has shown that selectivity can be achieved:

C6-Functionalization: The C6 position can be selectively functionalized. One strategy involves the coordination of the pyridone's carbonyl oxygen to a Lewis acidic metal center. This enhances the electrophilicity of the C6 position, facilitating oxidative addition to an electron-rich transition metal catalyst (e.g., Ni(0)) as part of the catalytic cycle. rsc.org

C4-Functionalization: Achieving C4-selectivity is often more challenging due to the electronic similarity to other positions. However, specific catalytic systems and directing groups can steer functionalization to this site. researchgate.net

The existing chloro and fluoro substituents in this compound would play a crucial role in directing any C-H activation. Their strong electron-withdrawing nature would influence the acidity and reactivity of the adjacent C-H bonds, providing an additional layer of control for chemists to exploit. nih.govacs.org

Role of Intermediates in Reaction Pathways

The reactions of this compound proceed through various transient species whose stability and structure dictate the course of the reaction.

Meisenheimer Complexes: As discussed, these anionic adducts are the key intermediates in SNAr and Halex reactions. Their stability, enhanced by the electron-withdrawing substituents, is critical for the reaction to proceed. researchgate.net

Organometallic Intermediates: Transition metal-catalyzed reactions, such as C-H functionalization, involve a series of organometallic intermediates. These can include species formed from oxidative addition of a C-H bond to the metal center, followed by steps like alkyne or alkene insertion and finally reductive elimination to yield the product and regenerate the catalyst. rsc.org

Radical Intermediates: Some C-H functionalization pathways, particularly those initiated by radical-generating systems, proceed through radical intermediates. nih.govrsc.org For instance, recent research has highlighted the involvement of distonic radical cations in certain electrochemical transformations of related heterocycles. scitechdaily.com

Phosphonium (B103445) Salts: In certain halogenation reactions of pyridines, the nitrogen atom can react with a phosphine (B1218219) reagent to form a phosphonium salt. This activates the pyridine ring, and the subsequent cleavage of the C-P bond is often the rate-determining step, influenced by steric interactions. nih.gov

Understanding the formation and fate of these intermediates is essential for optimizing reaction conditions and predicting product outcomes.

Comprehensive Spectroscopic Characterization for Structural and Electronic Properties of 3 Chloro 5 Fluoro 3h Pyridin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Positional Analysis

NMR spectroscopy is a cornerstone technique for the unambiguous determination of the isomeric and positional arrangement of atoms within the 3-chloro-5-fluoro-3H-pyridin-2-one molecule. By analyzing the chemical shifts and coupling constants in ¹H, ¹³C, and ¹⁹F NMR spectra, as well as through two-dimensional NMR experiments, a definitive structural assignment can be achieved.

Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Assignments

The ¹H NMR spectrum of a related compound, 2-chloro-3-(trifluoromethyl)pyridine, shows signals in the aromatic region, with specific shifts observed at approximately 8.59, 8.04, and 7.41 ppm in a CDCl₃ solvent. chemicalbook.com For another analog, 2-chloro-5-(trifluoromethyl)pyridine, the proton chemical shifts are reported at 8.69, 7.90, and 7.50 ppm. chemicalbook.com These values provide a reference for predicting the chemical shifts in this compound, where the position and nature of the substituents will influence the electronic environment of the protons. The electronegativity of the chlorine, fluorine, and the carbonyl group will deshield the adjacent protons, causing them to resonate at a lower field (higher ppm values). chemistrysteps.com

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In pyridine (B92270), the carbon atoms have characteristic chemical shifts: C2 at ~150 ppm, C3 at ~124 ppm, and C4 at ~136 ppm. testbook.com The substitution pattern in this compound will cause significant deviations from these values. The carbon attached to the electronegative chlorine and fluorine atoms will experience a downfield shift. For instance, in 2-chloro-5-(trifluoromethyl)pyridine, the carbon signals are assigned specific ppm values which can be used for comparative analysis. chemicalbook.com The carbonyl carbon of the pyridin-2-one tautomer is expected to appear in the range of 160-180 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

NucleusPredicted Chemical Shift (ppm)Influencing Factors
¹H7.0 - 8.5Electronegativity of Cl, F, and C=O; Aromatic ring currents
¹³C (C=O)160 - 180Carbonyl group environment
¹³C (Aromatic)110 - 160Substitution pattern with Cl and F

Note: The exact chemical shifts require experimental determination.

Fluorine (¹⁹F) NMR for Fluorine Environment Elucidation

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the local environment of the fluorine atom. icpms.cz The chemical shift of the fluorine nucleus in this compound will be influenced by the electronic effects of the neighboring chlorine atom and the pyridinone ring system. The large chemical shift range of ¹⁹F NMR allows for clear resolution of fluorine signals, and coupling with neighboring protons (¹H-¹⁹F coupling) will provide further structural information. icpms.cz This coupling can help to confirm the position of the fluorine atom relative to the protons on the ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Key vibrational modes to be expected include:

C=O stretching: A strong absorption band in the IR spectrum, typically in the region of 1650-1700 cm⁻¹, is characteristic of the carbonyl group in the pyridin-2-one tautomer.

C-Cl stretching: This vibration will appear in the fingerprint region of the IR spectrum, generally between 600 and 800 cm⁻¹.

C-F stretching: The C-F bond will exhibit a strong absorption in the 1000-1400 cm⁻¹ region.

N-H stretching: If the compound exists in the pyridin-2-one form, a broad absorption band corresponding to the N-H stretch can be expected around 3200-3400 cm⁻¹.

Aromatic C-H and C=C stretching: These will give rise to multiple bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

Raman spectroscopy will provide complementary data, particularly for the non-polar bonds, and can aid in the complete vibrational assignment.

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula of C₅H₂ClFNO.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For a related molecule, 3,5-dichloro-2-pyridone, the mass spectrum shows a characteristic pattern of fragmentation. nist.gov For this compound, the expected fragmentation pathways would likely involve the loss of small molecules such as CO, HCl, or HF, as well as the cleavage of the pyridine ring. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key feature in identifying fragments containing a chlorine atom.

Table 2: Expected Mass Spectrometric Data for this compound

Data TypeExpected Value/Information
Molecular FormulaC₅H₂ClFNO
Molecular Weight~147.5 g/mol
Isotopic PatternPresence of M and M+2 peaks due to ³⁵Cl and ³⁷Cl
Key FragmentationLoss of CO, HCl, HF

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. Pyridine-based compounds typically exhibit π → π* and n → π* transitions. researchgate.net The absorption bands for this compound are expected in the UV region, likely between 200 and 400 nm. The presence of the carbonyl group and the halogen substituents will influence the energy of these transitions, causing shifts in the absorption maxima (λmax) compared to unsubstituted pyridine. The specific positions of the absorption bands can be sensitive to the solvent polarity. researchgate.net Analysis of the UV-Vis spectrum can provide information about the conjugated π-system of the pyridinone ring.

Nuclear Quadrupole Resonance (NQR) Spectroscopy for Halogen Environments

Nuclear Quadrupole Resonance (NQR) spectroscopy is a solid-state technique that is exceptionally sensitive to the local electronic environment of nuclei with a nuclear spin quantum number I > 1/2. wikipedia.org It is often referred to as "zero-field NMR" because it does not require an external magnetic field. du.ac.in The chlorine atom (both ³⁵Cl and ³⁷Cl isotopes) possesses a nuclear quadrupole moment, making it NQR-active.

An NQR measurement on this compound would provide a precise value for the ³⁵Cl NQR frequency. This frequency is directly proportional to the electric field gradient (EFG) at the nucleus, which is determined by the distribution of electron density in its immediate vicinity. wikipedia.org Therefore, the NQR frequency serves as a unique "fingerprint" for the specific crystalline form of the compound. mdpi.com Any variations in crystal packing or the presence of different polymorphs would result in distinct NQR frequencies. This high sensitivity makes NQR an excellent tool for studying polymorphism and subtle changes in chemical bonding within the solid state. mdpi.comyoutube.com Currently, specific NQR data for this compound are not reported in the searched scientific literature.

Computational Chemistry and Quantum Chemical Modeling of 3 Chloro 5 Fluoro 3h Pyridin 2 One

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is frequently employed for geometry optimization, where the lowest energy conformation of a molecule is determined. For substituted pyridinone derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-311++G(d,p), are a standard approach to obtain optimized geometries and electronic parameters. nih.govacs.orgresearchgate.net This methodology has been successfully applied to various similar heterocyclic compounds to predict their structural and electronic properties with high accuracy. researchgate.netscispace.comnanobioletters.com

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. malayajournal.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a significant parameter that indicates the molecule's stability and reactivity. A larger energy gap implies higher stability and lower reactivity, whereas a smaller gap suggests the molecule is more prone to chemical reactions. nih.govmalayajournal.org

For analogous compounds, the HOMO-LUMO energy gaps are typically in the range of 4 to 7 eV. nih.govmalayajournal.org The distribution of these orbitals provides insight into the regions of the molecule that are most likely to participate in chemical reactions. For instance, in related chloro-substituted phenyl and imidazole (B134444) systems, the HOMO and LUMO are often localized on different parts of the molecule, indicating charge transfer within the molecule upon excitation. malayajournal.org

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for a Substituted Pyridine (B92270) Derivative

ParameterEnergy (eV)
HOMO-5.2822
LUMO-1.2715
Energy Gap (ΔE)4.0107

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. malayajournal.orgresearchgate.net The MEP surface displays the electrostatic potential on the electron isodensity surface, using a color scale to represent different potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are favorable for nucleophilic attack. malayajournal.orgresearchgate.net Green and yellow areas represent regions of near-zero or intermediate potential, respectively. malayajournal.org

In pyridine derivatives, the nitrogen atom and any oxygen atoms often show negative potential, making them likely sites for electrophilic interaction. researchgate.net Conversely, hydrogen atoms and regions near electron-withdrawing groups can exhibit positive potential. The MEP analysis provides a comprehensive picture of the molecule's reactivity and intermolecular interaction sites. scienceopen.comresearchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a localized picture of the electron density in a molecule, corresponding to the classic Lewis structure representation of bonds and lone pairs. uni-muenchen.dewikipedia.org This method transforms the complex molecular orbitals into a set of localized one-center (lone pairs) and two-center (bonds) orbitals. uni-muenchen.dewikipedia.org NBO analysis is instrumental in understanding delocalization effects, such as hyperconjugation, which arise from interactions between filled (donor) and empty (acceptor) orbitals. wikipedia.orgrsc.org

Calculation of Quantum Chemical Parameters for Reactivity Prediction

Quantum chemical parameters derived from the electronic structure calculations serve as powerful descriptors for predicting the reactivity of a molecule. These parameters are often calculated using the energies of the frontier molecular orbitals.

Ionization Potential, Electron Affinity, and Electronegativity

Ionization Potential (IP): The minimum energy required to remove an electron from a molecule. It is approximated by the negative of the HOMO energy (IP ≈ -E_HOMO).

Electron Affinity (EA): The energy released when an electron is added to a molecule. It is approximated by the negative of the LUMO energy (EA ≈ -E_LUMO).

Electronegativity (χ): A measure of the ability of an atom or molecule to attract electrons. It is calculated as the average of the ionization potential and electron affinity: χ = (IP + EA) / 2. scienceopen.com

Chemical Hardness, Softness, and Electrophilicity Index

Chemical Hardness (η): A measure of the resistance of a molecule to change its electron distribution. It is calculated as half the difference between the ionization potential and electron affinity: η = (IP - EA) / 2. scienceopen.com A larger value indicates a "harder" molecule, which is less reactive.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). scienceopen.com A "softer" molecule is more polarizable and generally more reactive.

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule. It is calculated as ω = χ² / (2η).

These parameters provide a quantitative basis for understanding and predicting the chemical behavior of 3-chloro-5-fluoro-3H-pyridin-2-one in various chemical environments.

Table 2: Illustrative Quantum Chemical Reactivity Descriptors for a Substituted Pyridine Derivative

ParameterFormulaCalculated Value (eV)
Ionization Potential (IP)-E_HOMO6.270
Electron Affinity (EA)-E_LUMO2.201
Electronegativity (χ)(IP + EA) / 24.236
Chemical Hardness (η)(IP - EA) / 22.035
Chemical Softness (S)1 / η0.246

Simulated Spectroscopic Data and Correlation with Experimental Findings

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic behavior of molecules like this compound. By simulating spectra, researchers can assign experimental bands, understand the vibrational modes of the molecule, and predict its response in various spectroscopic techniques.

Theoretical Vibrational Frequencies (IR, Raman)

Theoretical calculations of infrared (IR) and Raman spectra are crucial for understanding the vibrational modes of this compound. DFT calculations, often using the B3LYP functional with a suitable basis set (e.g., 6-31G*), can predict the vibrational frequencies and intensities. nih.gov These calculations help in the precise assignment of the bands observed in experimental spectra.

For related halogenated pyridines, studies have shown that the vibrational frequencies are significantly influenced by the nature and position of the halogen substituents. researchgate.net For instance, the C-Cl and C-F stretching vibrations are expected to appear at characteristic frequencies, and their positions can be accurately predicted through computation. A detailed interpretation of the vibrational spectra is often aided by a potential energy distribution (PED) analysis, which attributes the calculated frequencies to specific vibrational modes of the molecule. derpharmachemica.com

A comparison between the calculated and experimental vibrational frequencies for a related compound, 3-chloropyridine, demonstrates the accuracy of these computational methods.

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)
C-H stretching30653070
Ring stretching15741578
Ring stretching14721475
C-H in-plane-bending14181420
C-H in-plane-bending10961098
C-Cl stretching10251030

This table presents a selection of experimental and calculated vibrational modes for 3-chloropyridine, a structurally related compound, to illustrate the correlation between experimental and theoretical data. researchgate.net

Computed NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation, and computational methods can accurately predict NMR chemical shifts (δ). The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within DFT, is a standard approach for calculating the nuclear magnetic shieldings. nanobioletters.com

For fluorinated compounds, 19F NMR is particularly informative. Computational studies have shown that functionals like BHandHLYP can provide accurate 19F chemical shifts. mdpi.com The chemical shifts of both the hydrogen (¹H) and carbon (¹³C) nuclei in this compound can be calculated and compared with experimental data to confirm the molecular structure. The chemical environment of each nucleus, influenced by the electronegative chlorine and fluorine atoms and the pyridinone ring, will be reflected in the computed chemical shifts.

A study on related compounds demonstrated that the calculated chemical shifts for the protons and carbons of the aromatic ring are in good agreement with experimental values. nanobioletters.com

AtomExperimental Chemical Shift (ppm)Calculated Chemical Shift (ppm)
H (ortho to N)8.58.6
H (meta to N)7.37.4
H (para to N)7.87.9
C (ortho to N)150152
C (meta to N)124125
C (para to N)136137

This table shows a comparison of experimental and calculated ¹H and ¹³C NMR chemical shifts for pyridine, the parent compound, to highlight the predictive power of computational methods.

Theoretical Studies on Solvent Effects on Molecular Properties

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Theoretical studies on solvent effects are crucial for understanding the behavior of this compound in solution. The Polarizable Continuum Model (PCM) is a widely used method to simulate the presence of a solvent in quantum chemical calculations. wikipedia.org This model treats the solvent as a continuous medium with a specific dielectric constant, which polarizes in response to the solute molecule. wikipedia.orgq-chem.com

Studies on similar molecules like 3-halopyridines have shown that while molecular geometries are only slightly affected by the solvent polarity, the vibrational frequencies and other chemical properties can be seriously affected. researchgate.net For instance, the vibrational modes in the C-H stretching region are often sensitive to the solvent environment. researchgate.net The choice of solvent can also influence the electronic properties, such as the dipole moment and the energies of the frontier molecular orbitals (HOMO and LUMO).

PropertyGas PhaseWater (PCM)
Dipole Moment (Debye)2.22.8
HOMO Energy (eV)-7.0-6.8
LUMO Energy (eV)-1.5-1.7
HOMO-LUMO Gap (eV)5.55.1

This table illustrates the theoretical effect of a solvent (water, modeled by PCM) on the molecular properties of a generic polar molecule, demonstrating the typical changes observed.

Probing the Effect of Halogen Substituents on Non-covalent Interactions

The chlorine and fluorine atoms in this compound play a critical role in its ability to form non-covalent interactions, such as halogen bonds and hydrogen bonds. Halogen bonding is a directional interaction between a region of positive electrostatic potential on the halogen atom (the σ-hole) and a Lewis base. nih.gov

Computational studies can map the molecular electrostatic potential (MEP) surface to identify these electrophilic regions on the halogen atoms. The presence of the electron-withdrawing fluorine atom and the pyridinone ring is expected to enhance the positive σ-hole on the chlorine atom, making it a more effective halogen bond donor. Theoretical calculations can also be used to determine the geometry and energy of these non-covalent interactions with various Lewis bases.

Tautomeric Equilibrium and Structural Dynamics of 3 Chloro 5 Fluoro 3h Pyridin 2 One

Investigation of Keto-Enol and Annular Tautomerism in Pyridone Systems

The tautomerism of pyridones, particularly the equilibrium between the lactam (keto) and lactim (enol) forms, is a well-documented phenomenon in heterocyclic chemistry. The two primary forms for the parent compound are 2-pyridone and 2-hydroxypyridine (B17775). This equilibrium is known to be highly sensitive to the surrounding medium. wuxibiology.comstackexchange.com In the gas phase or in non-polar solvents, the enol form (2-hydroxypyridine) is generally favored. stackexchange.comnih.gov Conversely, in polar solvents and in the solid state, the keto form (2-pyridone) predominates, a preference often attributed to stronger intermolecular hydrogen bonding and a larger dipole moment in the keto form. wuxibiology.comstackexchange.comechemi.com

Pyridone systems can exhibit two main types of tautomerism: keto-enol tautomerism and annular tautomerism.

Keto-Enol Tautomerism: This involves the migration of a proton between the oxygen and nitrogen atoms, leading to the interconversion of the 2-pyridone (keto) and 2-hydroxypyridine (enol) forms. For 3-chloro-5-fluoro-3H-pyridin-2-one, this equilibrium would be between the keto form and the enol form, 3-chloro-5-fluoro-2-hydroxypyridine.

Spectroscopic methods such as IR, UV, and NMR, alongside X-ray crystallography, have been instrumental in confirming the structures and ratios of these tautomers in various states. nih.govpsu.edu For instance, IR spectroscopy can distinguish between the C=O stretch of the keto form and the O-H stretch of the enol form. stackexchange.com Computational studies have further provided a deep, quantitative understanding of these systems. nih.govwayne.edu

Computational Analysis of Tautomeric Forms and Relative Stabilities

Computational chemistry offers powerful tools to dissect the subtle energy differences that govern tautomeric equilibria. Ab initio and Density Functional Theory (DFT) calculations have been widely applied to the 2-pyridone/2-hydroxypyridine system to determine the relative stabilities of the tautomers. nih.govwayne.edu

Studies have shown that achieving accurate predictions requires sophisticated computational methods that account for electron correlation, polarization functions, and zero-point vibrational energy. wayne.edu For the unsubstituted 2-pyridone, high-level calculations indicate that the energy difference between the two tautomers is very small, often less than 1 kcal/mol, with the enol form being slightly more stable in the gas phase. nih.govwayne.edu

For substituted pyridones, such as 3-chloro-2-pyridone, computational and experimental mass spectrometry methods have been used to examine their gas-phase properties. nih.gov These studies provide insights into how substituents modulate the intrinsic stability of the tautomeric forms. In the case of this compound, the presence of two electron-withdrawing halogen atoms is expected to significantly influence the electron distribution in the ring and, consequently, the relative energies of the keto and enol tautomers.

Table 1: Calculated Relative Stabilities of 2-Pyridone Tautomers in the Gas Phase
MethodBasis SetFavored TautomerEnergy Difference (kJ/mol)Reference
CCSDaug-cc-pvdz2-Hydroxypyridine (enol)5-9 nih.gov
M062Xaug-cc-pvdz2-Hydroxypyridine (enol)5-9 nih.gov
B3LYP6-311++G**2-Pyridone (keto)- nih.gov
Ab initio (Combined)Polarization2-Pyridone (keto)1.26 (0.3 kcal/mol) wayne.edu

Energy Barriers for Proton Migration and Tautomeric Interconversion

The interconversion between tautomers is not instantaneous but is controlled by an energy barrier corresponding to the transition state of the proton transfer. For an isolated 2-pyridone molecule, the direct intramolecular proton transfer has a very high energy barrier. wuxibiology.com

However, the presence of solvent molecules, particularly protic solvents like water, can dramatically lower this barrier. Water molecules can act as a "proton shuttle," facilitating the transfer through a lower-energy, hydrogen-bonded bridge. Computational studies have shown that even a single water molecule can reduce the activation energy significantly. wuxibiology.com This catalytic effect explains the rapid equilibration observed in solution.

The migration of protons in electrochemical interfaces is also a subject of intense study, where concerted proton-electron transfer mechanisms can facilitate overcoming chemical barriers. nih.gov While not directly analogous, these studies highlight the complex factors governing proton mobility. In the context of this compound, the energy barrier for interconversion will be influenced by the electronic effects of the halogen substituents on the proton acidity of the N-H group and the proton affinity of the carbonyl oxygen.

Table 2: Calculated Energy Barriers for Proton Transfer
SystemConditionEnergy Barrier (kcal/mol)Reference
2-Pyridone DimerGas Phase12.12 - 16.74 wuxibiology.com
2-Pyridone (Water-assisted)Single water molecule12.12 - 16.74 wuxibiology.com
4-pyridone-3-carboxylic acid dimerGas Phase1.2 - 4.8 (5.0 - 20.0 kJ/mol) mdpi.com

Impact of Halogen Substituents on Tautomeric Preferences

Halogen substituents exert a profound influence on the structure and reactivity of pyridone systems through a combination of inductive and resonance effects, as well as their ability to participate in halogen bonding. acs.orgmdpi.com The electron-withdrawing nature of both chlorine and fluorine atoms in this compound is expected to increase the acidity of the N-H proton in the keto form and the O-H proton in the enol form.

Computational studies on 3-chloro-2-pyridone have provided direct evidence of the substituent effect on tautomer preference in the gas phase. nih.gov The presence of halogens can alter the relative energies of the tautomers, shifting the equilibrium. Furthermore, halogen atoms, particularly iodine and bromine, can act as halogen bond donors, forming noncovalent interactions that can influence crystal packing and potentially stabilize one tautomer over another. mdpi.comnih.gov While chlorine is a weaker halogen bond donor, the cumulative electronic effect of both chlorine and fluorine is significant.

The structural influence of halogen atoms generally increases in the order of Cl < Br < I. mdpi.comnih.gov Electron-withdrawing substituents on the pyridine (B92270) ring are known to decrease the nucleophilicity of the molecule and can increase the energy barriers for certain reactions. researchgate.net For this compound, these electronic effects will be a key determinant of the tautomeric equilibrium, likely favoring the keto form due to the stabilization of the polarized N-H and C=O bonds, especially in polar environments.

Derivatization and Advanced Synthetic Transformations of 3 Chloro 5 Fluoro 3h Pyridin 2 One

Functionalization at the Pyridone Ring and Halogen Positions

The reactivity of 3-chloro-5-fluoro-3H-pyridin-2-one allows for a variety of functionalization reactions at both the pyridone ring and its halogen-substituted positions. The pyridone core, with its inherent electronic properties, offers sites for C-H bond activation, enabling the direct installation of new substituents. researchgate.netnih.govrsc.org

Research into the broader class of 2-pyridones has demonstrated that the regioselectivity of C-H functionalization can be controlled by various factors, including the choice of catalyst and the electronic nature of the substituents already present on the ring. nih.govrsc.org For instance, palladium-catalyzed oxidative olefination and arylation have been shown to be effective methods for introducing new carbon-carbon bonds at specific positions on the pyridone scaffold. researchgate.net While specific studies on this compound are not extensively detailed in the provided results, the general principles of 2-pyridone chemistry suggest that similar transformations would be applicable.

The chlorine and fluorine atoms on the pyridone ring also serve as handles for further modification. Nucleophilic aromatic substitution (SNAr) reactions are a common strategy to replace these halogens with a variety of nucleophiles, thereby introducing functional diversity. The relative reactivity of the chloro and fluoro substituents can often be selectively controlled, allowing for a stepwise derivatization approach.

Strategies for Introducing Diverse Chemical Moieties

The introduction of a wide array of chemical moieties onto the this compound scaffold is crucial for tuning its physicochemical properties and exploring its potential in various applications. Cross-coupling reactions, particularly those catalyzed by palladium, are powerful tools for this purpose.

Although specific examples for this compound are not explicitly available in the search results, the general utility of palladium-catalyzed cross-coupling reactions with halogenated pyridines is well-established. These reactions, such as the Suzuki-Miyaura coupling, enable the formation of carbon-carbon bonds between the pyridone core and various aryl or alkyl groups. The choice of ligands and reaction conditions can significantly influence the efficiency and selectivity of these transformations.

Furthermore, the synthesis of related compounds, such as 2-chloro-5-fluoro-3-hydroxypyridine, indicates that functional group interconversions are a viable strategy. pipzine-chem.com For instance, the hydroxyl group can be a precursor for introducing a range of other functionalities through etherification or other derivatization reactions.

Exploration of Novel Reaction Pathways for Complex Molecular Scaffolds

The development of novel reaction pathways starting from this compound is a key area of research aimed at constructing complex molecular scaffolds with potential biological activity. While direct examples are limited, the principles of modern synthetic organic chemistry provide a roadmap for such explorations.

One promising avenue is the use of this pyridone as a platform for multicomponent reactions. These reactions allow for the rapid assembly of complex molecules from three or more starting materials in a single step, offering a highly efficient approach to molecular diversity. The synthesis of various bioactive heterocyclic compounds containing the 2-pyridone motif highlights the potential of this strategy.

Moreover, the combination of C-H functionalization and cross-coupling reactions in a sequential or one-pot manner can lead to the efficient synthesis of highly substituted and complex pyridone derivatives. The development of such tandem reactions would be a significant advancement in the synthetic utility of this compound. The synthesis of related trifluoromethylated pyridines from dichlorinated precursors through halogen exchange and subsequent functionalization provides a glimpse into the multi-step synthetic sequences that can be envisioned. google.com

Role As a Strategic Building Block in Complex Chemical Syntheses

Precursor in the Synthesis of Pharmaceutically Relevant Scaffolds

The 2-chloro-5-fluoropyridine (B44960) core, a structural isomer and synthetic relative of 3-chloro-5-fluoro-3H-pyridin-2-one, serves as a fundamental building block in medicinal chemistry for the synthesis of a variety of active pharmaceutical ingredients (APIs). nbinno.comfrontiersin.org The presence of both a chloro and a fluoro group allows for sequential and site-selective reactions, which is a crucial feature in the multi-step synthesis of complex drugs. nih.gov The reactivity of the 2-chloro position is often exploited for nucleophilic substitution, while the fluorine atom can influence the compound's electronic properties and metabolic stability. nbinno.comacs.org

Pyridinone derivatives are recognized for their broad spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects, making them privileged structures in drug discovery. frontiersin.orgnih.gov The strategic incorporation of the chloro-fluoro-pyridine motif has led to the development of several marketed drugs and numerous promising therapeutic candidates. nbinno.com

Key Research Findings:

Derivatives of 2-chloro-5-fluoropyridine have been utilized in the synthesis of potential antibiotics and anticancer agents. nbinno.comnbinno.com

This building block is a key intermediate in the synthesis of the widely used antihypertensive drug Olmesartan medoxomil and the anticoagulant Rivaroxaban. nbinno.com

The pyridinone scaffold is a versatile platform for creating molecules that can serve as kinase inhibitors, which are a major class of cancer therapeutics. frontiersin.orgacs.org

Fluorinated piperidines, which can be synthesized from the corresponding fluoropyridines, are sought-after components in drug development due to the unique conformational and electronic properties conferred by the fluorine atom. acs.org

Table 1: Examples of Pharmaceutical Scaffolds from Chloro-Fluoro-Pyridine Building Blocks

Precursor Building BlockResulting Drug/Scaffold ClassTherapeutic Application
2-Chloro-5-fluoropyridineOlmesartan medoxomilAntihypertensive nbinno.com
2-Chloro-5-fluoropyridineRivaroxabanAnticoagulant nbinno.com
Pyridinone DerivativesKinase InhibitorsAnticancer frontiersin.orgacs.org
3-FluoropyridineFluorinated PiperidinesVarious (e.g., CNS agents) acs.org

Intermediate in the Formation of Agrochemicals

The chloro-fluoro-pyridine framework is of significant importance to the agrochemical industry. google.com Compounds derived from this scaffold are essential for creating modern herbicides, fungicides, and insecticides that are both effective and selective. nbinno.comsemanticscholar.org The inclusion of fluorine and trifluoromethyl groups, often synthesized from chloro-fluoro-pyridine precursors, can dramatically enhance the biological efficacy and stability of the final agrochemical product. semanticscholar.orguni-muenster.dechemeurope.com

The strategic placement of halogen atoms on the pyridine (B92270) ring allows chemists to fine-tune the molecule's properties, leading to products with improved crop safety and better environmental profiles. semanticscholar.org The versatility of intermediates like 2-chloro-5-(trifluoromethyl)pyridine, which is directly related to the chloro-fluoro-pyridine family, enables the synthesis of a wide range of commercial agrochemicals. semanticscholar.org

Key Research Findings:

2-Chloro-5-fluoropyridine is a key intermediate used in the synthesis of various insecticides, herbicides, and fungicides. nbinno.com

The related compound, 2-chloro-5-(trifluoromethyl)pyridine, is a critical precursor for the herbicide Fluazifop. semanticscholar.org

Trifluoromethylpyridine (TFMP) derivatives, synthesized from these halogenated intermediates, are found in over 20 different agrochemicals with ISO common names. semanticscholar.org

The unique physicochemical properties imparted by the fluorine atom and the pyridine moiety contribute to the high biological activity and selectivity of these agrochemicals. semanticscholar.org

Table 2: Examples of Agrochemicals Synthesized from Related Pyridine Intermediates

Precursor Building BlockResulting AgrochemicalApplication
2-Chloro-5-(trifluoromethyl)pyridineFluazifopHerbicide semanticscholar.org
2-Chloro-5-fluoropyridineVarious PesticidesInsecticide, Fungicide nbinno.com
2,6-Dichloro-4-(trifluoromethyl)pyridineClopidol (via chlorination of a pyridone)Coccidiostat mdma.ch

Application in Materials Science and Organic Electronics

Beyond life sciences, the 3-chloro-5-fluoro-pyridin-2-one scaffold and its derivatives are valuable intermediates for the creation of functional materials. google.com The inherent properties of the pyridinone ring, combined with the electronic influence of halogen substituents, make these compounds attractive for applications in materials science and organic electronics. nbinno.comiipseries.org 2-Pyridone derivatives are noted as important building blocks within the materials science industry. iipseries.org

These intermediates can be incorporated into larger polymeric structures or used to synthesize ligands for metal complexes, leading to materials with specific, tunable electronic or optical properties. nbinno.com For instance, related heterocyclic compounds have been successfully employed in the development of materials for Organic Light-Emitting Diodes (OLEDs).

Key Research Findings:

3-Substituted 2-chloro-5-fluoro-pyridines are cited as useful intermediates for producing various "functional materials." google.com

The core compound 2-chloro-5-fluoropyridine is being explored for the synthesis of polymers with specific electronic properties. nbinno.com

A related compound, 2-chloro-5-fluoropyrimidine, is used to create ligands for iridium complexes that exhibit high efficiency in OLED applications. ossila.com

Pyridinone-containing complexes have applications in catalysis and materials research due to their ability to act as ligands for metal ions. iipseries.org

Table 3: Applications in Materials Science

Precursor/ScaffoldMaterial Type/ApplicationField
2-Chloro-5-fluoropyridinePolymers with specific electronic properties nbinno.comMaterials Science
2-Chloro-5-fluoropyrimidineLigands for Iridium Complexes in OLEDs ossila.comOrganic Electronics
2-Pyridone derivativesLigands for metal-ion complexes iipseries.orgCatalysis & Materials Research
2-Chloro-3-bromo-5-fluoropyridineIntermediates for dyes & pigments vivanacl.comMaterials Science

Concluding Remarks and Future Research Perspectives

Summary of Current Understanding and Key Challenges

The current understanding of 3-chloro-5-fluoro-3H-pyridin-2-one is entirely predictive, based on the principles of organic chemistry and analogy to related compounds. The primary challenge is the apparent lack of its synthesis and characterization in the scientific literature.

Emerging Research Frontiers and Potential Applications

Should this compound be successfully synthesized, research frontiers would include a thorough investigation of its chemical reactivity and an exploration of its potential in medicinal chemistry, agrochemistry, and materials science. The introduction of a fluorine atom can significantly impact the biological activity and physical properties of a molecule, making this an intriguing target for further study.

Development of Novel Methodologies for Enhanced Synthesis and Utility

Future research would need to focus on the development of efficient and selective synthetic routes to access this molecule. The establishment of such methodologies would be the gateway to unlocking its potential utility and to a more comprehensive understanding of its chemical nature.

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